molecular formula C8H5Cl2N B1586465 4-(Dichloromethyl)benzonitrile CAS No. 74231-65-5

4-(Dichloromethyl)benzonitrile

Cat. No. B1586465
CAS RN: 74231-65-5
M. Wt: 186.03 g/mol
InChI Key: NMXMVMJWZDVFMH-UHFFFAOYSA-N
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Description

4-(Dichloromethyl)benzonitrile is a chemical compound with the molecular formula C8H5Cl2N and a molecular weight of 186.04 . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 4-(Dichloromethyl)benzonitrile is represented by the InChI code 1S/C8H5Cl2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H . This indicates that the molecule consists of a benzonitrile group with a dichloromethyl group attached to the 4th carbon in the benzene ring .


Physical And Chemical Properties Analysis

4-(Dichloromethyl)benzonitrile is a solid substance at room temperature . The compound is stored in a dry environment at room temperature .

Scientific Research Applications

Battery Technology

A study highlighted the use of 4-(Trifluoromethyl)-benzonitrile as a novel electrolyte additive for high voltage lithium-ion batteries. This compound showed a significant improvement in the cyclic stability of the LiNi 0.5 Mn 1.5 O4 cathode, leading to enhanced battery performance (Huang et al., 2014).

Charge Transfer Dynamics

4-(Dimethylamino)benzonitrile (DMABN) has been extensively studied for its photoinduced charge-transfer properties. Research using ultraviolet femtosecond stimulated Raman spectroscopy provided insights into the ultrafast intramolecular charge transfer process in DMABN, revealing complex dynamics and the role of vibrational modes in this process (Rhinehart et al., 2012).

Corrosion Inhibition

Benzonitrile derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. These compounds, including 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile, demonstrated excellent inhibition efficiency, showcasing the potential of benzonitrile derivatives in protecting metals from corrosion (Chaouiki et al., 2018).

Fluorescence Studies

The dual fluorescence of 4-(N, N-dimethylamino)benzonitrile and 4-(N, N-diethylamino)benzonitrile has been investigated in aqueous solutions of cyclodextrins. These studies provide deeper understanding of the photophysical behavior of these compounds and their complexation with cyclodextrins, which is valuable for designing fluorescence polarity probes (Cox et al., 1984).

Safety And Hazards

The safety information available indicates that 4-(Dichloromethyl)benzonitrile may be harmful if swallowed, inhaled, or comes into contact with skin . Therefore, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

properties

IUPAC Name

4-(dichloromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMXMVMJWZDVFMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380343
Record name 4-(dichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dichloromethyl)benzonitrile

CAS RN

74231-65-5
Record name 4-(dichloromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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